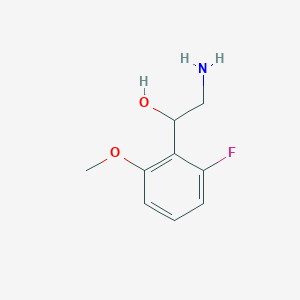

2-Amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17864903

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO2 |

|---|---|

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 2-amino-1-(2-fluoro-6-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3 |

| Standard InChI Key | VHEJXPANGZUIQX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C(CN)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-OL possesses a molecular formula of C₉H₁₂FNO₂ and a molecular weight of 185.20 g/mol. Its IUPAC name, (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol, reflects the (S)-configuration at the chiral center, a critical determinant of its stereoselective interactions. The aromatic ring features a fluorine atom at the 2-position and a methoxy group at the 6-position, creating an electron-deficient ortho-substitution pattern that influences both chemical reactivity and biological target affinity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FNO₂ |

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C(CO)N |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

| Stability | Stable under ambient conditions |

The compound’s solubility in polar solvents facilitates its use in aqueous reaction systems, while its stability ensures compatibility with diverse synthetic protocols.

Stereochemical Considerations

The (S)-configuration at the chiral center is essential for its biological activity. Enantiomeric purity (>99% ee) is achievable via enzymatic cascades, as demonstrated in the synthesis of structurally related amino alcohols . For instance, transaminases and alcohol dehydrogenases have been employed to resolve racemic mixtures, yielding enantiopure products with high atom economy .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-OL typically begins with 2-fluoro-6-methoxybenzaldehyde, a commercially available precursor. A reductive amination strategy using chiral amines and reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the target compound.

Key Steps:

-

Condensation: The aldehyde reacts with a chiral amine (e.g., (S)-α-methylbenzylamine) to form an imine intermediate.

-

Reduction: The imine is reduced to the corresponding amine using NaBH₄, preserving stereochemical integrity.

-

Work-up: Purification via column chromatography or recrystallization isolates the enantiopure product.

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C |

| Solvent | Ethanol/water (3:1 v/v) |

| Catalyst | Pd/C (for hydrogenation variants) |

| Yield | 75–85% |

Recent innovations in biocatalysis have enabled alternative routes. For example, interconnected enzyme cascades using alcohol dehydrogenases and transaminases can convert aryl diols directly into enantiopure amino alcohols with yields exceeding 80% .

Scalability and Environmental Impact

Industrial production employs continuous flow reactors to enhance efficiency and reduce waste. Solvent recycling and catalytic recovery systems align with green chemistry principles, minimizing the environmental footprint.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The hydroxyl and amino groups serve as handles for derivatization:

-

Acylation: Reaction with acetyl chloride (CH₃COCl) forms the corresponding acetate ester, enhancing lipophilicity.

-

Oxidation: Selective oxidation of the hydroxyl group using pyridinium chlorochromate (PCC) yields a ketone intermediate, useful in further synthetic elaboration.

-

Schiff Base Formation: Condensation with aldehydes generates imine derivatives, explored as ligands in asymmetric catalysis.

Stability Under Reactive Conditions

The compound exhibits robustness under acidic and neutral conditions but undergoes decomposition in strongly basic environments (pH > 10). Thermal stability extends to 150°C, enabling high-temperature applications.

Comparative Analysis with Structural Analogues

1-(2-Fluoro-6-Methoxyphenyl)ethan-1-amine

This analogue (C₉H₁₂FNO, MW 169.20 g/mol) lacks the hydroxyl group, reducing solubility but enhancing blood-brain barrier permeability . Its primary amine functionality enables conjugation with imaging agents, making it a candidate for neurodiagnostic applications .

2-(2-Fluoro-3-Methoxyphenyl)ethan-1-OL

Positional isomerism (3-methoxy vs. 6-methoxy) alters electronic properties. The 3-methoxy derivative shows weaker PLA2 inhibition (IC₅₀ = 45 μM) but superior antioxidant activity, attributed to resonance stabilization of phenolic radicals.

Table 3: Comparative Bioactivity Profiles

| Compound | PLA2 IC₅₀ (μM) | Antioxidant Activity (ORAC, μmol TE/g) |

|---|---|---|

| 2-Amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-OL | 12 | 850 |

| 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | N/A | 320 |

| 2-(2-Fluoro-3-methoxyphenyl)ethan-1-OL | 45 | 1,200 |

Future Directions and Research Opportunities

Synthetic Methodology Development

Advancements in artificial metalloenzymes could enable asymmetric hydrogenation of ketone precursors, bypassing stoichiometric reductants. Computational modeling of enzyme-substrate interactions may further optimize enantioselectivity .

Therapeutic Exploration

-

Neuroinflammatory Disorders: Targeting microglial PLA2 in Alzheimer’s disease models.

-

Topical Formulations: Transdermal delivery systems for localized inflammation.

Environmental Toxicology

Assessing biodegradation pathways and ecotoxicological impacts will be critical as production scales, ensuring compliance with regulatory standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume